molecular formula C26H34N4O2 B2897081 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 922119-79-7

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2897081
CAS No.: 922119-79-7
M. Wt: 434.584
InChI Key: SWSDAEMVHKELIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydroquinoline core substituted with a methyl group at the 1-position and a pyrrolidin-1-yl moiety at the 2-position. The ethanediamide linker bridges this tetrahydroquinoline-pyrrolidine moiety to a 2-phenylethyl group, distinguishing it from structurally related compounds .

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h2-4,8-9,11-12,18,24H,5-7,10,13-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSDAEMVHKELIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline moiety linked to a pyrrolidine and phenylethyl group. Its molecular formula is C20H28N4C_{20}H_{28}N_{4}, and it possesses a molecular weight of approximately 328.46 g/mol.

PropertyValue
Molecular FormulaC20H28N4
Molecular Weight328.46 g/mol
CAS Number922053-92-7

Research indicates that this compound may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), a neurotransmitter involved in numerous physiological processes, including vasodilation and neurotransmission.

Inhibition Studies

In vitro studies have shown that related compounds exhibit selective inhibition of nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). For instance, derivatives with similar structures demonstrated IC50 values in the low micromolar range against nNOS, suggesting potential for therapeutic use in pain management and neuroprotection .

Neuroprotective Effects

The compound's neuroprotective properties have been evaluated in various animal models. In particular, studies involving rodent models of neuropathic pain have shown that nNOS inhibitors can significantly alleviate pain symptoms. For example, a related compound demonstrated efficacy in reducing hyperalgesia in rat models when administered orally .

Antitumor Activity

Emerging research suggests that compounds with similar structural features may also exhibit antitumor properties. A study highlighted the potential of tetrahydroquinoline derivatives as inhibitors of murine double minute 2 (MDM2), a protein that regulates tumor suppression pathways. Such compounds showed promise in inducing apoptosis in cancer cell lines .

Case Studies

  • Neuropathic Pain Model : In a study focusing on chronic pain management, the compound was tested for its ability to reduce pain-related behaviors in rats. Results indicated a significant reduction in pain scores compared to controls, supporting its potential application as an analgesic agent.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that related tetrahydroquinoline derivatives could inhibit cell proliferation and induce apoptosis. These findings suggest that this class of compounds could be further explored for anticancer therapies.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

  • Key Differences :
    • Substituent : The 2-phenylethyl group in the target compound is replaced with a 4-fluorophenyl group.
    • Heterocycle : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring) at the ethyl position.
  • Piperidine’s larger ring size could alter conformational flexibility, affecting receptor binding kinetics .

N'-(2,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

  • Key Differences :
    • Substituent : 2,4-Dimethylphenyl group replaces 2-phenylethyl.
    • Heterocycle : Piperidine instead of pyrrolidine.
  • Steric hindrance from the dimethyl groups could modulate selectivity for hydrophobic binding pockets .

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

  • Key Differences :
    • Substituent : 3-Methylphenyl group instead of 2-phenylethyl.
    • Structural Similarity : Shares the pyrrolidine moiety with the target compound.

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle
Target Compound C₂₈H₃₄N₄O₂ 458.6* 2-Phenylethyl Pyrrolidine (5)
N-(4-Fluorophenyl)-N′-[2-(1-methyltetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide C₂₇H₃₂FN₅O₂ 485.6 4-Fluorophenyl Piperidine (6)
N'-(2,4-Dimethylphenyl) Analogue C₂₉H₃₆N₄O₂ 484.6 2,4-Dimethylphenyl Piperidine (6)
N'-(3-Methylphenyl) Analogue C₂₅H₃₂N₄O₂ 420.5 3-Methylphenyl Pyrrolidine (5)

*Estimated based on structural similarity to .

Hypothesized Bioactivity and Selectivity

  • The pyrrolidine heterocycle in the target compound may favor interactions with receptors requiring compact, rigid binding motifs (e.g., dopamine D2-like receptors) compared to piperidine-containing analogues .
  • The 2-phenylethyl group’s extended structure could enhance binding to allosteric sites or protein-protein interaction interfaces, a feature absent in phenyl-substituted analogues .

Preparation Methods

Bischler–Napieralski Cyclization

The tetrahydroquinoline scaffold is commonly synthesized via Bischler–Napieralski cyclization. Starting with phenethylamine derivatives, treatment with acyl chlorides forms amides, which undergo cyclization under acidic conditions (e.g., POCl₃, polyphosphoric acid). For example:

  • Amide Formation : Phenethylamine 1 reacts with acetyl chloride to form amide 2 .
  • Cyclization : Heating 2 with POCl₃ yields dihydroisoquinoline 3 .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces 3 to tetrahydroquinoline 4 .

Methylation at N-1 is achieved via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN).

Functionalization at C-6

Introducing substituents at C-6 requires electrophilic aromatic substitution (EAS) or directed ortho-metalation. For instance, bromination using N-bromosuccinimide (NBS) in CH₃CN generates 6-bromo-tetrahydroquinoline 5 , which undergoes Suzuki–Miyaura coupling with pyrrolidine boronic esters to install the pyrrolidin-1-yl group.

Installation of Pyrrolidin-1-yl and Phenethyl Groups

Pyrrolidine Substitution

The 6-bromo intermediate 5 reacts with pyrrolidine under Buchwald–Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to yield 6 (Scheme 1A). Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline facilitates C–N bond formation.

Phenethyl Sidechain Introduction

The phenethyl group is introduced via alkylation of the tetrahydroquinoline nitrogen. Treatment of 4 with 2-phenylethyl bromide in the presence of K₂CO₃ in DMF affords 7 .

Construction of the Ethanediamide Bridge

Oxalyl Chloride-Mediated Condensation

The ethanediamide linker is assembled by reacting oxalyl chloride with two amines:

  • Primary Amine Activation : 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylamine 8 and 2-phenylethylamine 9 are treated with oxalyl chloride in dichloromethane (DCM) at 0°C.
  • Coupling : Sequential addition of 8 and 9 to the reaction mixture forms the unsymmetric oxalamide 10 (Scheme 2).

Key Conditions :

  • Temperature control (0–5°C) prevents overchlorination.
  • Triethylamine (TEA) scavenges HCl, driving the reaction forward.

Optimization and Catalytic Innovations

Rhodium-Catalyzed Cyclizations

Recent advances employ Rh(I) catalysts for tandem cyclization-alkylation sequences. For example, RhCp*(CH₃CN)₃][SbF₆]₂ catalyzes the coupling of alkynes with tetrahydroquinoline intermediates, enhancing yield and stereoselectivity (up to 92% yield).

Electrochemical Methods

Electrochemical reductive dechlorination (Pd cathode, Pt anode) efficiently installs aryl ethers and amines, minimizing side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Characteristic shifts for the oxalamide carbonyl (δ 160–165 ppm) and tetrahydroquinoline protons (δ 1.5–3.0 ppm).
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 506.2843 (calculated for C₃₁H₃₉N₅O₂).

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >98% purity. Mobile phase: MeCN/H₂O (70:30) with 0.1% TFA.

Comparative Data on Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Reference
Bischler–Napieralski Phenethylamine, AcCl POCl₃, 110°C 65 95
Suzuki Coupling 6-Bromo-THIQ, Pyrrolidine Pd(OAc)₂, SPhos, K₃PO₄ 78 97
Oxalyl Chloride Coupling Amines 8 and 9 DCM, 0°C, TEA 82 98
Rh-Catalyzed Alkylation Alkyne, THIQ [RhCp*], Cu(BF₄)₂ 92 99

Challenges and Mitigation Strategies

  • Regioselectivity in EAS : Directed ortho-metalation using LDA ensures precise functionalization at C-6.
  • Oxalamide Hydrolysis : Anhydrous conditions and low temperatures prevent amide bond cleavage.
  • Racemization : Chiral auxiliaries (e.g., (R)-methylbenzylamine) control stereochemistry during Bischler–Napieralski cyclization.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

Compound ModificationBioactivity (IC₅₀)TargetReference
Replacement of pyrrolidine with piperazine5-HT₃ IC₅₀: 12 nMSerotonin Receptor
Chlorophenyl substitutionAntimicrobial MIC: 8 μg/mLS. aureus
Ethanediamide to urea transitionD₂ IC₅₀: 45 nMDopamine Receptor

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Method
Traditional reflux4292
Microwave-assisted5895
Low-temperature alkylation6598

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.